molecular formula C4H9N3O2 B15096307 Imidodicarbonic diamide, N,N'-dimethyl-

Imidodicarbonic diamide, N,N'-dimethyl-

Cat. No.: B15096307
M. Wt: 131.13 g/mol
InChI Key: NJNZEYCXZYPCJP-UHFFFAOYSA-N
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Description

Imidodicarbonic diamide, N,N’-dimethyl- is a chemical compound with the molecular formula C2H5N3O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonic diamide, N,N’-dimethyl- typically involves the reaction of dimethylamine with cyanogen chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of imidodicarbonic diamide, N,N’-dimethyl- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Imidodicarbonic diamide, N,N’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidodicarbonic diamide, N,N’-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of imidodicarbonic diamide, N,N’-dimethyl- involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic substitution and addition reactions, where it forms covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison: Imidodicarbonic diamide, N,N’-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

1-carbamoyl-1,3-dimethylurea

InChI

InChI=1S/C4H9N3O2/c1-6-4(9)7(2)3(5)8/h1-2H3,(H2,5,8)(H,6,9)

InChI Key

NJNZEYCXZYPCJP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)N

Origin of Product

United States

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